

Introduction: A Versatile Scaffolding for Chemical Innovation

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Compound of Interest

Compound Name: *2-Chloro-5-cyanobenzoic acid*

Cat. No.: *B1590938*

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2-Chloro-5-cyanobenzoic acid, registered under CAS number 89891-83-8, is a substituted aromatic carboxylic acid of significant interest in synthetic organic chemistry.^[1] Its trifunctional nature—featuring a carboxylic acid, a nitrile, and a chloro substituent on a benzene ring—renders it a highly versatile building block. The specific arrangement of these functional groups allows for regioselective modifications, making it a valuable intermediate in the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science.^[2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and handling, grounded in established scientific literature and technical data.

Section 1: Core Chemical and Physical Properties

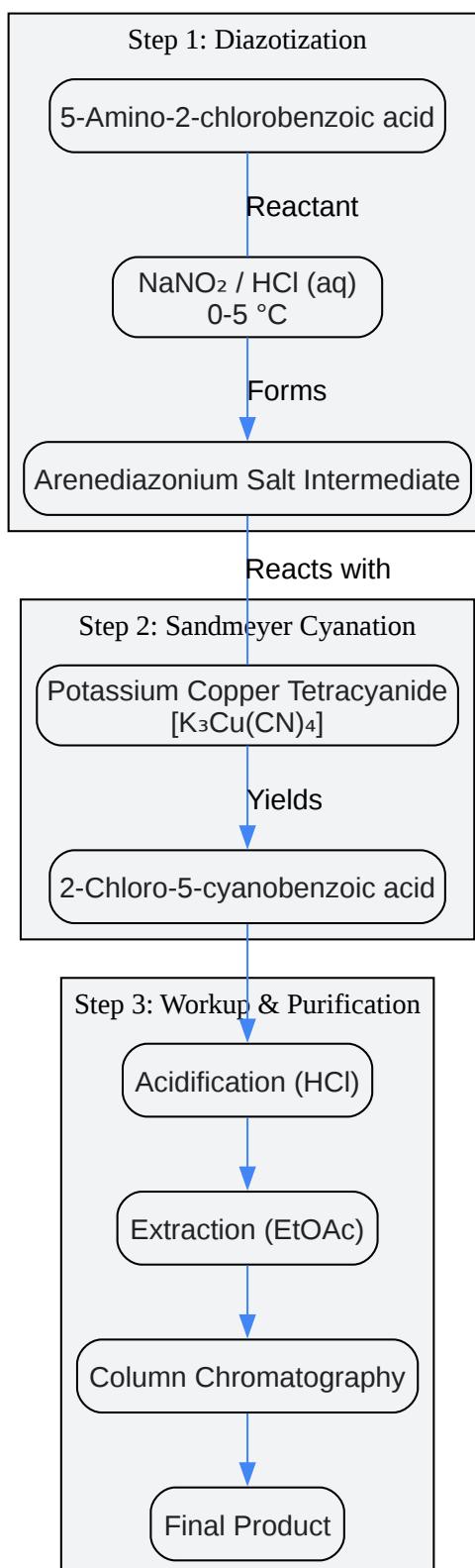
The utility of any chemical intermediate is fundamentally dictated by its physical and chemical properties. These parameters influence reaction conditions, purification strategies, and storage requirements.

Property	Value	Source
CAS Number	89891-83-8	[1] [3] [4] [5]
Molecular Formula	C ₈ H ₄ CINO ₂	[1] [4] [5]
Molecular Weight	181.58 g/mol	[1] [4] [5]
IUPAC Name	2-chloro-5-cyanobenzoic acid	[1] [3]
Melting Point	178 °C	[4] [6]
Boiling Point	334.7±27.0 °C (Predicted)	[4]
Density	1.48±0.1 g/cm ³ (Predicted)	[2] [4]
Appearance	White to off-white solid/crystalline powder	[2]
InChI Key	OZNRJPYVSB AJLX-UHFFFAOYSA-N	[1] [3]

Section 2: Synthesis Pathway and Experimental Protocol

The most common laboratory-scale synthesis of **2-Chloro-5-cyanobenzoic acid** is achieved through a Sandmeyer reaction, a robust method for introducing a cyano group onto an aromatic ring via a diazonium salt intermediate. The precursor for this synthesis is 5-amino-2-chlorobenzoic acid.

Synthesis Workflow Diagram

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Caption: Synthesis workflow for **2-Chloro-5-cyanobenzoic acid**.

Detailed Synthesis Protocol

This protocol describes the conversion of 5-amino-2-chlorobenzoic acid to **2-Chloro-5-cyanobenzoic acid**.^[4]

Materials:

- 5-amino-2-chlorobenzoic acid
- Sodium nitrite (NaNO_2)
- Concentrated Hydrochloric acid (HCl)
- Potassium cyanide (KCN)
- Copper(I) cyanide (CuCN) or other copper source to form the tetracyanocuprate complex
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na_2SO_4)
- Silica gel for column chromatography
- Methanol (MeOH)
- Chloroform (CHCl_3)

Step-by-Step Methodology:

- Preparation of the Diazonium Salt (Step 1):
 - In a reaction vessel, dissolve 5.0 g (29.14 mmol) of 5-amino-2-chlorobenzoic acid in 40 mL of water and 10 mL of concentrated HCl.
 - Cool the mixture to 0 °C in an ice-salt bath. The low temperature is critical to ensure the stability of the resulting diazonium salt, preventing premature decomposition.
 - Slowly add, dropwise, a pre-cooled aqueous solution of 2.21 g (32 mmol) of sodium nitrite in 10 mL of water. Maintain the temperature at or below 5 °C throughout the addition.

- Continue stirring the reaction mixture at this temperature for 1 hour to ensure complete formation of the diazonium salt.
- Preparation of the Cyanating Agent:
 - In a separate flask, prepare the potassium copper tetracyanide solution. This is typically done by reacting a copper(I) source with an excess of potassium cyanide in an aqueous solution. Note: This step involves highly toxic cyanides and must be performed with extreme caution in a well-ventilated fume hood.
- Sandmeyer Reaction (Step 2):
 - Add the cold diazonium salt solution dropwise to the prepared potassium copper tetracyanide solution. The addition should be controlled to manage gas evolution (N_2) and maintain the reaction temperature.
 - Once the addition is complete, allow the reaction to stir and slowly warm to room temperature to ensure the reaction proceeds to completion.
- Workup and Purification (Step 3):
 - Acidify the reaction mixture with 1.5 N HCl to protonate the carboxylic acid and precipitate any unreacted starting materials.
 - Extract the target product into ethyl acetate (EtOAc). Perform multiple extractions to maximize yield.
 - Combine the organic phases and wash sequentially with water and brine to remove inorganic impurities.
 - Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
 - Purify the crude solid by column chromatography using a silica gel stationary phase and an eluent system such as 1-2% methanol in chloroform to afford pure **2-chloro-5-cyanobenzoic acid**.^[4]

Characterization:

- ^1H NMR (400 MHz, DMSO-d₆): δ 13.92 (br s, 1H, -COOH), 8.24 (d, J = 2.1 Hz, 1H), 8.02-7.99 (dd, J = 8.4 Hz, 2.1 Hz, 1H), 7.80-7.78 (d, J = 8.2 Hz, 1H).[4]
- MS (ESI) m/z: Calculated for C₈H₄CINO₂: 180.99; Measured: 179.6 (M-H)⁻.[4]

Section 3: Chemical Reactivity and Synthetic Utility

The synthetic value of **2-Chloro-5-cyanobenzoic acid** stems from the distinct reactivity of its three functional groups, which can be addressed with high selectivity.

- Carboxylic Acid Group: This group is the most reactive site for standard nucleophilic acyl substitution. It can be readily converted into esters, amides, or acid chlorides. Esterification, for instance, is a common first step to protect the acid functionality while performing chemistry on other parts of the molecule.
- Nitrile (Cyano) Group: The nitrile group is a versatile functional handle. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or reacted with organometallic reagents to form ketones.
- Aryl Chloride Group: The chlorine atom is deactivated towards nucleophilic aromatic substitution due to the electron-withdrawing effects of the cyano and carboxyl groups. However, it can participate in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of carbon-carbon and carbon-heteroatom bonds. This is a key strategy for elaborating the molecular scaffold in drug discovery programs.

Representative Reaction: Esterification

Caption: Fischer esterification of **2-Chloro-5-cyanobenzoic acid**.

This reaction protects the carboxylic acid, allowing for subsequent selective manipulation of the nitrile or chloro groups. The resulting ester, methyl 2-chloro-5-cyanobenzoate, is itself a documented chemical intermediate.[7]

Section 4: Applications in Drug Discovery and Development

Substituted benzoic acids are privileged structures in medicinal chemistry. **2-Chloro-5-cyanobenzoic acid** serves as a crucial starting material or intermediate for synthesizing a range of biologically active compounds.

- Scaffold for API Synthesis: Its structure is incorporated into more complex molecules targeting various diseases. The combination of a chloro-substituent and a nitrile group offers specific steric and electronic properties that can be fine-tuned for optimal binding to biological targets like enzymes or receptors.
- Intermediate for Heterocyclic Chemistry: The functional groups can be used to construct heterocyclic rings, which are common motifs in many approved drugs. For example, the amine derived from the reduction of the nitrile can be a key component in building fused ring systems.
- Fragment-Based Drug Design: As a relatively small and functionalized molecule, it can be used in fragment-based screening to identify initial hit compounds that bind to a protein of interest. These fragments are then elaborated or linked to create more potent lead compounds.

While specific drug candidates derived directly from this molecule are often proprietary, its structural motifs appear in patents for various therapeutic areas. For instance, related chlorobenzoic acid derivatives are central to the development of anti-diabetic and antibacterial agents.^[8]

Section 5: Safety, Handling, and Storage

As a laboratory chemical, **2-Chloro-5-cyanobenzoic acid** must be handled with appropriate safety precautions.

GHS Hazard Classification:^{[1][3]}

- Pictogram: GHS07 (Exclamation Mark)
- Signal Word: Warning
- Hazard Statements:

- H302: Harmful if swallowed.[[1](#)]
- H312: Harmful in contact with skin.[[1](#)]
- H315: Causes skin irritation.[[1](#)]
- H319: Causes serious eye irritation.[[1](#)]
- H332: Harmful if inhaled.[[1](#)]
- H335: May cause respiratory irritation.[[1](#)]

Precautionary Measures:

- Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.
- Personal Protective Equipment (PPE): Wear protective gloves (e.g., nitrile), chemical safety goggles, and a lab coat.[[9](#)]
- Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[[9](#)][[10](#)]
- Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.

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